An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chloro-3-methoxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-chloro-3-methoxypyridine, a halogenated pyridine derivative of significant interest in organic synthesis and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining experimental protocols, and visualizing relevant chemical processes.
Core Physicochemical Data
2-Bromo-5-chloro-3-methoxypyridine, with the CAS number 286947-03-3, is a substituted pyridine ring that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methoxy group at the 3-position, bestowing it with unique reactivity for various chemical transformations.
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | PubChem[1] |
| Molecular Weight | 222.47 g/mol | PubChem[1] |
| Appearance | White Powder | BOC Sciences[] |
| Boiling Point | 245.617°C at 760 mmHg (Predicted) | ChemNet[3], BOC Sciences[] |
| Density | 1.65 g/cm³ (Predicted) | ChemNet[3], BOC Sciences[] |
| Flash Point | 102.346°C (Predicted) | ChemNet[3] |
| Refractive Index | 1.56 (Predicted) | ChemNet[3] |
| Vapor Pressure | 0.045 mmHg at 25°C (Predicted) | ChemNet[3] |
Spectroscopic Data
Mass Spectrometry
A reported synthesis of 5-bromo-2-chloro-3-methoxypyridine, an alternative nomenclature for the same compound, provided a mass spectrum with a peak at m/z: 223.9 [M+1], which corresponds to the protonated molecule.[4]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Detailed experimental protocols for acquiring NMR and IR spectra are provided in the "Experimental Protocols" section. For comparative purposes, the spectroscopic data of the closely related compound, 2-bromo-3-methoxypyridine, is presented below. These values can serve as a useful reference for interpreting the spectra of 2-Bromo-5-chloro-3-methoxypyridine.
Reference Spectroscopic Data for 2-Bromo-3-methoxypyridine:
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.97 (dd, J = 4.8, 1.6 Hz, 1H), 7.21 (dd, J = 8.0, 4.8 Hz, 1H), 7.12 (dd, J = 8.0, 1.6 Hz, 1H), 3.90 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.1, 150.3, 142.4, 128.4, 122.8, 56.5 |
| FT-IR (cm⁻¹) | ~3060 (C-H aromatic), 1556, 1410 (C=C, C=N), 1076, 1049 (C-O-C), ~788 (C-Br) |
| Mass Spectrometry [M]⁺ (m/z) | 187/189 |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of 2-Bromo-5-chloro-3-methoxypyridine. The following section provides a general synthesis protocol and standard procedures for spectroscopic analysis.
Synthesis of 2-Bromo-5-chloro-3-methoxypyridine
A common route for the synthesis of 2-Bromo-5-chloro-3-methoxypyridine involves the methylation of 5-bromo-2-chloro-3-hydroxypyridine.[4]
Step 1: Synthesis of 5-bromo-2-chloro-3-methoxypyridine [4]
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Dissolve 5-bromo-2-chloro-3-hydroxypyridine (1.88 g, 9 mmol), iodomethane (1.42 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile.
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Stir the reaction mixture at 80°C for 4 hours.
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After the reaction is complete, remove the solvent by evaporation.
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Dissolve the residue in dichloromethane.
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Wash the resulting solution with water.
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Dry the organic phase over anhydrous sodium sulfate and concentrate.
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Purify the crude product by silica gel column chromatography to obtain the final product.
Synthesis Workflow for 2-Bromo-5-chloro-3-methoxypyridine.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining NMR and IR spectra, which are critical for the structural elucidation and purity assessment of 2-Bromo-5-chloro-3-methoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Acquire the spectrum on a 400 MHz spectrometer.
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Set the spectral width to approximately 16 ppm.
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Use a 30-degree pulse angle with a relaxation delay of 1 second.
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Acquire 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Spectroscopy:
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Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
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Set the spectral width to approximately 240 ppm.
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Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
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Acquire 1024-2048 scans.
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Fourier-Transform Infrared (IR) Spectroscopy
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Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples by placing a small amount directly onto the ATR crystal.
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Data Acquisition:
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Record the spectrum using an FT-IR spectrometer.
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Collect data in the range of 4000-400 cm⁻¹.
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Perform 16-32 scans to improve the signal-to-noise ratio.
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General Analytical Workflow for Spectroscopic Characterization.
Logical Relationships in Synthesis and Analysis
The synthesis and subsequent analysis of 2-Bromo-5-chloro-3-methoxypyridine follow a logical progression, where the successful synthesis of the target molecule is confirmed through various analytical techniques. This relationship is crucial for ensuring the quality and purity of the compound for its intended applications in research and development.
Logical Progression from Synthesis to Application.
